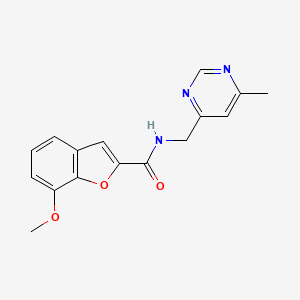![molecular formula C19H13BrF2N2O2 B3012714 N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide CAS No. 941989-78-2](/img/structure/B3012714.png)
N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide" is a complex organic molecule that is likely to be of interest due to its structural features, which include a pyridine ring, a carboxamide group, and halogen substituents. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that can be applied to understand its properties and potential applications.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including ring closure, Suzuki reactions, hydrolysis, and amidation reactions . For example, the synthesis of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide involved these steps and was confirmed by various spectroscopic methods such as FT-IR, NMR, and MS, as well as X-ray diffraction . Similar synthetic strategies could be employed for the compound , with careful consideration of the regioselectivity and functional group compatibility due to the presence of multiple halogen atoms.
Molecular Structure Analysis
The molecular structure and conformation of related carboxamide compounds have been studied using crystallography and density functional theory (DFT) calculations . These studies reveal the importance of intramolecular and intermolecular interactions, such as hydrogen bonding, in determining the molecular conformation and the overall supramolecular assembly . For the compound of interest, similar analyses would likely show the influence of the bromo and fluoro substituents on its conformation and potential for forming supramolecular structures.
Chemical Reactions Analysis
The reactivity of carboxamide compounds can be influenced by the substituents on the aromatic rings and the pyridine moiety. For instance, the presence of electron-withdrawing groups such as fluorine can affect the electrophilic and nucleophilic properties of the molecule . The compound , with its bromo and fluoro substituents, may undergo various chemical reactions, including nucleophilic aromatic substitution or reactions with organometallic reagents, which could be used for further functionalization or in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives can be characterized by spectroscopic methods and computational studies . For example, the electrostatic potential and frontier molecular orbitals of a compound can be investigated using DFT to reveal insights into its reactivity, stability, and interactions with other molecules . The halogen atoms in the compound of interest are likely to significantly impact its physical properties, such as solubility and melting point, as well as its chemical properties, including reactivity and potential biological activity.
Applications De Recherche Scientifique
Kinase Inhibition
One significant area of application is in the development of kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. Analogues demonstrated improved enzyme potency and aqueous solubility, leading to complete tumor stasis in Met-dependent gastric carcinoma models following oral administration. Such findings indicate the compound's potential in cancer therapeutics (Schroeder et al., 2009).
Antimicrobial and Antipathogenic Activities
Research into thiourea derivatives, including compounds with fluorine, bromide, or iodine substituents, has highlighted significant anti-pathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the compound's utility in developing novel antimicrobial agents with antibiofilm properties, addressing the urgent need for new treatments against resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of Chemical Compounds
The compound has also been involved in the synthesis of new chemical entities, such as aromatic polyamides derived from specific diacid precursors. These polyamides, featuring ether and bulky fluorenylidene groups, exhibit high solubility, transparent and tough film-forming capabilities, and high thermal stability. Such properties are valuable in materials science, suggesting applications in high-performance polymers (Hsiao, Yang, & Lin, 1999).
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF2N2O2/c20-13-7-8-17(16(22)10-13)23-18(25)14-5-3-9-24(19(14)26)11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBRHMITZBYCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)

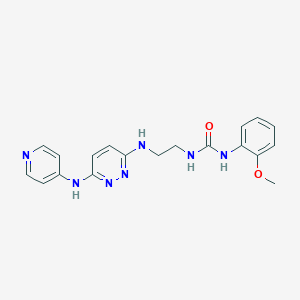
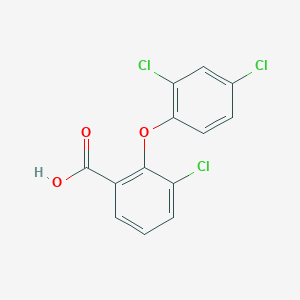
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)
![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)
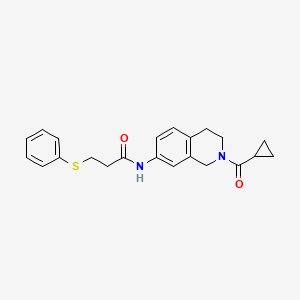
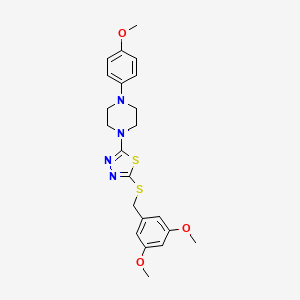


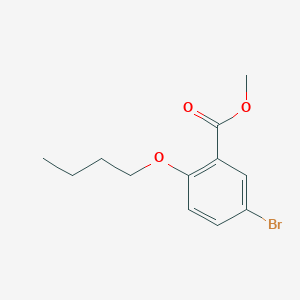
![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3012651.png)
![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)
